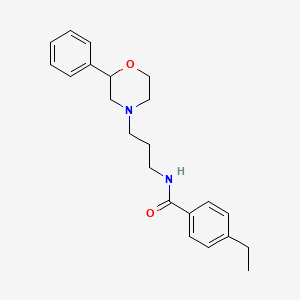

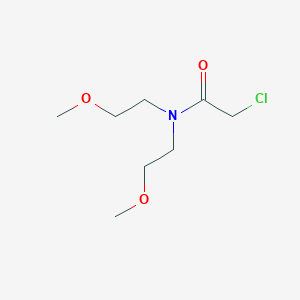

![molecular formula C20H15N5S3 B2924744 5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole CAS No. 1207058-74-9](/img/structure/B2924744.png)

5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Thiazoles, on the other hand, are aromatic sulfur and nitrogen-containing heterocycles that are also found in many biologically active compounds.

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines and thiazoles is characterized by a fused bicyclic 5–6 heterocycle and a five-membered ring containing sulfur and nitrogen atoms, respectively .Chemical Reactions Analysis

The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Imidazo[1,2-a]pyridine compounds have shown promise in the pharmaceutical field, particularly as anti-cancer drugs . Their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumorigenesis and poor prognosis, makes them significant candidates for cancer treatment .

Materials Science

In materials science, these compounds are valued for their structural characteristics which make them suitable for various technological applications. They can be used in the development of optoelectronic devices due to their unique electronic properties .

Sensor Technology

The structural features of imidazo[1,2-a]pyridine derivatives also allow for their use in sensor technology . They can be incorporated into sensors that detect environmental changes or specific chemical substances .

Imaging and Microscopy

These heterocycles have been utilized as emitters for confocal microscopy and imaging . This application is particularly useful in biological research where high-resolution imaging is crucial .

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry . They have been used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some derivatives have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Mode of Action

It’s worth noting that similar compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the wide range of applications of imidazo[1,2-a]pyridine compounds in medicinal chemistry , it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to their diverse bioactivity.

Result of Action

Similar compounds have shown promising results in treating various conditions, suggesting that this compound might have similar effects .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Future research may focus on developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

Eigenschaften

IUPAC Name |

5-[6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5S3/c1-13-19(28-20(21-13)16-5-4-10-26-16)15-7-8-18(24-23-15)27-12-14-11-25-9-3-2-6-17(25)22-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITXBZGVQDNMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

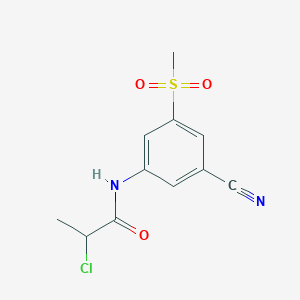

![2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2924661.png)

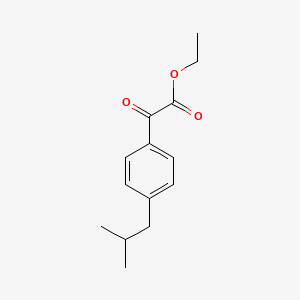

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

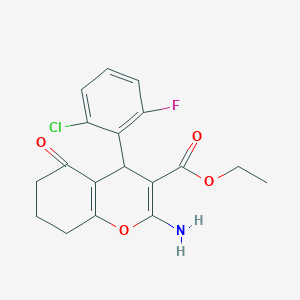

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![3-Methyl-1-(oxolan-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2924674.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)